molecular formula C12H24N2O3S B4855608 N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4855608
M. Wt: 276.40 g/mol
InChI Key: KRKPVSJUCRMWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of various types of cancer.

Mechanism of Action

N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide selectively inhibits the activity of BTK, a key signaling molecule involved in the development and progression of various types of cancer. BTK is a member of the Tec family of non-receptor tyrosine kinases, and plays a critical role in B cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B cells. By inhibiting BTK activity, this compound blocks BCR signaling and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In pre-clinical studies, this compound has been well-tolerated and exhibited minimal toxicity. This compound has also been shown to penetrate the blood-brain barrier, which may be important for the treatment of central nervous system (CNS) malignancies.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has several advantages as a potential therapeutic agent for cancer, including its potent anti-tumor activity, favorable pharmacokinetic profile, and ability to penetrate the blood-brain barrier. However, this compound also has some limitations for lab experiments, including its relatively low solubility in aqueous solutions and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several potential future directions for the development of N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide as a therapeutic agent for cancer. One area of focus is the identification of biomarkers that can predict response to this compound treatment, which may help to optimize patient selection and improve clinical outcomes. Another area of focus is the development of combination therapies that can enhance the anti-tumor activity of this compound, such as the combination of this compound with other BTK inhibitors or immune checkpoint inhibitors. Additionally, there is a need for further pre-clinical studies to evaluate the safety and efficacy of this compound in various types of cancer, as well as clinical trials to determine its potential as a therapeutic agent for cancer patients.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in pre-clinical studies for the treatment of various types of cancer. Its selective inhibition of BTK activity makes it a promising therapeutic agent for the treatment of B cell malignancies, and its ability to penetrate the blood-brain barrier may make it a potential treatment option for CNS malignancies. Further research is needed to evaluate the safety and efficacy of this compound in clinical trials, and to identify biomarkers and combination therapies that can enhance its anti-tumor activity.

Scientific Research Applications

N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied in pre-clinical models for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. In vivo studies have demonstrated that this compound exhibits potent anti-tumor activity in xenograft models of lymphoma and leukemia.

properties

IUPAC Name

N-tert-butyl-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3S/c1-5-18(16,17)14-8-6-10(7-9-14)11(15)13-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKPVSJUCRMWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 5
N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 6
N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.